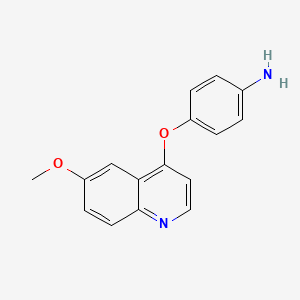

4-((6-Methoxyquinolin-4-yl)oxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

4-(6-methoxyquinolin-4-yl)oxyaniline |

InChI |

InChI=1S/C16H14N2O2/c1-19-13-6-7-15-14(10-13)16(8-9-18-15)20-12-4-2-11(17)3-5-12/h2-10H,17H2,1H3 |

InChI Key |

YCIPNVCZHXTDES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)OC3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving 4 6 Methoxyquinolin 4 Yl Oxy Aniline

Established Synthetic Pathways for the Preparation of 4-((6-Methoxyquinolin-4-yl)oxy)aniline

The primary route for synthesizing 4-((6-methoxyquinolin-4-yl)oxy)aniline involves a nucleophilic aromatic substitution reaction, specifically an O-arylation. This process typically couples a 4-halo-6-methoxyquinoline precursor with 4-aminophenol (B1666318). The efficiency of this synthesis is highly dependent on the preparation of key precursors and the specific reaction conditions employed.

Identification and Preparation of Key Precursors

The successful synthesis of the target compound relies on the efficient preparation of two key precursors: 4-chloro-6-methoxyquinoline (B1361528) and 4-aminophenol.

4-chloro-6-methoxyquinoline: This precursor is generally synthesized from 4-methoxyaniline through a multi-step process. atlantis-press.comresearchgate.net The synthesis typically involves:

Cyclization: 4-methoxyaniline is reacted with a suitable reagent like ethyl acetoacetate (B1235776) in the presence of an acid catalyst such as polyphosphoric acid to form the corresponding 4-hydroxy-6-methoxyquinoline derivative. researchgate.net

Chlorination: The resulting 4-hydroxyquinoline (B1666331) is then converted to the 4-chloro derivative. This is a critical step, commonly achieved by using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). tdcommons.orggoogle.comwebofproceedings.org For instance, 4-hydroxy-7-methoxyquinoline-6-carboxamide (B3136502) has been successfully chlorinated using phosphorus oxychloride in the presence of triethylamine. google.com

4-aminophenol: This is a widely available commercial chemical. Its industrial synthesis often involves the catalytic hydrogenation of 4-nitrophenol (B140041) or an iron-acid reduction of p-nitrobenzene. chemicalbook.com Modern methods favor the catalytic dehydrogenation of nitrobenzene (B124822) using a noble metal catalyst, which is considered a more environmentally friendly, single-step process. chemicalbook.com

Reaction Conditions and Catalytic Systems in O-Arylation Reactions

The core reaction for forming 4-((6-methoxyquinolin-4-yl)oxy)aniline is the O-arylation of 4-aminophenol with 4-chloro-6-methoxyquinoline. The selectivity and yield of this reaction are governed by the choice of base, solvent, temperature, and catalytic system.

A significant challenge in the arylation of aminophenols is achieving selectivity for O-arylation over N-arylation. Research has shown that copper-based and palladium-based catalyst systems exhibit orthogonal reactivity, allowing for selective transformations. nih.govscispace.comresearchgate.net

For O-Arylation: Copper-catalyzed systems are generally preferred. A combination of a copper(I) source, such as CuI, and a specific ligand can effectively promote the formation of the desired ether linkage. nih.govmit.edu Ligands like trans-N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA) have been found to be effective for the O-arylation of 4-aminophenol. nih.govmit.edu

Reaction Conditions: The reaction typically requires a strong base to deprotonate the phenolic hydroxyl group of 4-aminophenol, enhancing its nucleophilicity. Common bases include potassium tert-butoxide, sodium hydroxide (B78521) (NaOH), and potassium carbonate (K₂CO₃). tdcommons.orgwebofproceedings.orgmit.edu High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often employed to facilitate the reaction at elevated temperatures, which can range from room temperature to over 120°C. tdcommons.orgwebofproceedings.org

The table below summarizes typical conditions for the synthesis of a structurally similar compound, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, which informs the likely conditions for the target compound.

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature | Yield | Reference |

| 4-chloro-6,7-dimethoxyquinoline | 4-aminophenol | Sodium Hydroxide | DMSO | 120-125°C | Not specified | tdcommons.org |

| 4-chloro-7-methoxy-6-nitroquinazoline | p-aminophenol | Potassium tert-butoxide | THF | Room Temp | 78% | webofproceedings.org |

| Aryl Iodide | 4-aminophenol | K₂CO₃ | Butyronitrile | Not specified | High | mit.edu |

Process Optimization Strategies for Enhanced Yield and Purity

Optimizing the synthesis of 4-((6-methoxyquinolin-4-yl)oxy)aniline involves fine-tuning reaction parameters to maximize yield and minimize impurities. Key strategies include:

Stoichiometry Control: Adjusting the molar ratio of the reactants and base can significantly impact the reaction outcome.

Temperature and Time: Careful control of the reaction temperature and duration is crucial. For a similar synthesis, heating the mixture to 120-125°C and stirring for 4 hours was found to be effective. tdcommons.org

Catalyst and Ligand Selection: As discussed, the choice of catalyst is paramount for achieving high selectivity for O-arylation over N-arylation. Optimization studies have identified specific copper-ligand combinations that favor the desired product. nih.govmit.edu

Work-up and Purification: The purification protocol is critical for obtaining a high-purity product. Typical procedures involve cooling the reaction mixture, adding water to precipitate the crude product, followed by filtration. tdcommons.org The solid can then be washed with water and other organic solvents. Further purification might involve recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Synthesis of Structural Analogues and Derivatives of 4-((6-Methoxyquinolin-4-yl)oxy)aniline

The core structure of 4-((6-methoxyquinolin-4-yl)oxy)aniline can be systematically modified at either the quinoline (B57606) ring or the aniline (B41778) moiety to generate a library of analogues for various applications.

Methodologies for Quinoline Ring Modifications

Modifications to the quinoline ring can introduce diverse functionalities, altering the molecule's steric and electronic properties. mdpi.com

Varying the Aniline Precursor: The most straightforward method for modifying the benzene (B151609) portion of the quinoline ring is to start the synthesis with a different substituted aniline instead of 4-methoxyaniline. For example, using 3,4-dimethoxyaniline (B48930) leads to the 6,7-dimethoxyquinoline (B1600373) core. google.comnih.gov

Electrophilic Cyclization: Substituted quinolines can be synthesized via the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I₂, or Br₂. This method allows for the introduction of halogens at the 3-position, which can serve as a handle for further functionalization. nih.gov

Classical Quinoline Syntheses: Established methods like the Combes, Doebner-Miller, or Gould-Jacobs reactions allow for the synthesis of a wide variety of substituted quinolines by varying the starting materials. researchgate.net

The following table provides examples of quinoline ring modifications.

| Starting Material | Reaction Type | Resulting Quinoline | Reference |

| 4-methoxyaniline | Cyclization, Chlorination | 4-chloro-6-methoxyquinoline | atlantis-press.comresearchgate.net |

| 3,4-dimethoxyaniline | Gould-Jacobs reaction, Chlorination | 4-chloro-6,7-dimethoxyquinoline | google.com |

| N-(2-alkynyl)aniline | Electrophilic Cyclization with ICl | 3-Iodoquinoline derivative | nih.gov |

Strategies for Derivatization of the Aniline Moiety

The aniline portion of the molecule, particularly the primary amine group, is a versatile site for chemical modification.

N-Acylation: The primary amine can readily react with acyl chlorides or carboxylic acids (using coupling agents) to form amide derivatives. This is a common strategy in drug design, for instance, in the synthesis of certain kinase inhibitors. ambeed.com

Schiff Base Formation: Condensation of the primary amine with various aldehydes or ketones yields imine (Schiff base) derivatives. mdpi.com This reaction is typically carried out in a suitable solvent like ethanol.

N-Arylation/N-Alkylation: The amine can undergo further reaction with alkyl or aryl halides to form secondary or tertiary amines. Microwave-assisted N-arylation of 4-chloroquinazolines with various anilines has been shown to be an efficient method for creating C-N bonds. nih.gov

Synthesis of Paracetamol Analogues: New para-aminophenol derivatives containing fragments of acetic acid and fatty acids have been synthesized as analogues of paracetamol, demonstrating the derivatization potential of the aminophenol structure. nih.gov

Preparation of N-Substituted Analogues for Structure-Activity Relationship Studies

The strategic modification of the primary amine functionality in 4-((6-methoxyquinolin-4-yl)oxy)aniline is a key approach in medicinal chemistry to explore and optimize the biological activity of the molecular scaffold. The synthesis of N-substituted analogues, including N-acyl, N-sulfonyl, and N-alkyl derivatives, allows for a systematic investigation of the structure-activity relationships (SAR), providing insights into the molecular interactions with biological targets.

A prominent example of N-acylation of a closely related analogue, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, is a crucial step in the synthesis of the multi-kinase inhibitor, Cabozantinib. In this synthesis, the aniline derivative is reacted with a cyclopropane-1,1-dicarbonyl derivative to form an amide bond. Specifically, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is first converted to its acid chloride using a chlorinating agent. This activated acyl chloride then reacts in situ with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline to yield the final N-acylated product, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib). This transformation highlights a standard and efficient method for the N-acylation of the 4-anilinoquinoline ether core.

General synthetic strategies for the preparation of such N-substituted analogues often involve standard organic transformations. For instance, the synthesis of N-acyl derivatives can be achieved by reacting 4-((6-methoxyquinolin-4-yl)oxy)aniline with various acyl chlorides or carboxylic acid anhydrides under basic conditions. Similarly, N-sulfonyl analogues can be prepared through the reaction of the parent aniline with a range of sulfonyl chlorides.

A study on the synthesis of N-substituted anilines, starting from the simpler 4-methoxyaniline, provides a template for these transformations. nih.gov In this work, various N-benzylanilines were further derivatized by reaction with different acyl chlorides and tosyl chloride to yield the corresponding amides and sulfonamides, respectively. These reactions demonstrate the feasibility of modifying the aniline nitrogen with a diverse set of substituents. nih.gov

The biological impact of these N-substitutions is highly dependent on the specific therapeutic target. For example, in the context of kinase inhibitors, the N-substituent can be designed to interact with specific amino acid residues in the ATP-binding pocket of the enzyme. The size, shape, and electronic properties of the substituent are critical for achieving high potency and selectivity.

The following table summarizes the types of N-substitutions and the general synthetic methods that can be applied to 4-((6-methoxyquinolin-4-yl)oxy)aniline, based on literature for analogous compounds.

| N-Substitution Type | General Synthetic Method | Potential Impact on Activity |

| N-Acylation | Reaction with acyl chlorides or anhydrides in the presence of a base. | Can introduce hydrogen bond acceptors and donors; modulates lipophilicity and can be tailored to fit specific binding pockets. |

| N-Sulfonylation | Reaction with sulfonyl chlorides in the presence of a base. | Introduces a strong hydrogen bond acceptor group; can significantly alter electronic properties and solubility. |

| N-Alkylation | Reductive amination with aldehydes or ketones, or reaction with alkyl halides. | Modifies steric bulk and basicity of the nitrogen; can influence metabolic stability. |

Further research into the synthesis and biological evaluation of a diverse library of N-substituted analogues of 4-((6-methoxyquinolin-4-yl)oxy)aniline would be invaluable for elucidating detailed structure-activity relationships and for the development of novel therapeutic agents.

Role of 4 6 Methoxyquinolin 4 Yl Oxy Aniline As a Key Synthetic Building Block in Drug Discovery Research

Intermediate in the Synthesis of Receptor Tyrosine Kinase Inhibitors

The 4-((quinolin-4-yl)oxy)aniline framework is a cornerstone in the synthesis of numerous inhibitors targeting receptor tyrosine kinases (RTKs). These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The aniline (B41778) group of the compound serves as a key attachment point for various side chains and functional groups that can be tailored to achieve specific binding interactions within the ATP-binding pocket of different kinases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. mdpi.com The 4-((quinolin-4-yl)oxy)aniline scaffold has been instrumental in developing potent VEGFR-2 inhibitors. researchgate.net Derivatives built upon this structure can effectively occupy the ATP-binding site of the VEGFR-2 kinase domain. nih.gov For instance, novel 4-phenoxyquinoline derivatives have been prepared and evaluated for their antitumor activity, with some compounds showing potent and selective inhibitory activity against VEGFR-2 kinase. researchgate.net The design of such inhibitors often involves modifying the aniline portion of the scaffold to optimize interactions with key amino acid residues in the kinase's active site, such as Cys919, Glu917, Glu885, and Asp1046. nih.gov

| Compound Type | Target Kinase | Reported Activity (IC₅₀) |

| 4-Phenoxyquinoline derivative (6b) | VEGFR-2 | 4.66 nM |

| 6,7-dimethoxy-4-anilinoquinazoline (14b) | VEGFR-2 | 16 nM |

| Piperazinylquinoxaline derivative (11) | VEGFR-2 | 190 nM |

| This table presents examples of inhibitory concentrations for compounds based on similar quinoline (B57606)/quinazoline (B50416) scaffolds, demonstrating their potency against VEGFR-2. researchgate.netnih.govnih.gov |

In cancer, multiple signaling pathways can be activated simultaneously. Therefore, inhibitors that can target more than one kinase, such as c-Met and VEGFR-2, are of significant therapeutic interest. semanticscholar.org The compound 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is a key intermediate in the synthesis of Cabozantinib, a potent inhibitor of multiple RTKs, including MET (also known as HGFR) and VEGFRs. tdcommons.org The quinoline core of the molecule provides the foundational structure for binding to the hinge region of these kinases, while further chemical modifications allow for simultaneous and potent inhibition of both c-Met and VEGFR-2, disrupting tumor angiogenesis, invasion, and metastasis. semanticscholar.orgtdcommons.org

The Hepatocyte Growth Factor Receptor (HGFR), or c-Met, is an RTK whose aberrant activation is linked to tumorigenesis and metastasis in various cancers. nih.gov The 4-((quinolin-4-yl)oxy)aniline scaffold is central to the development of c-Met inhibitors. A series of 6,7-dimethoxy-4-anilinoquinolines, structurally related to the title compound, were synthesized and identified as potent c-Met inhibitors. nih.gov One derivative from this series demonstrated a very high inhibitory activity against c-Met, with an IC₅₀ value of 0.030 µM. nih.gov The ability to modify the aniline portion of the molecule allows for the optimization of potency and selectivity for the c-Met kinase.

| Compound | Target Kinase | Reported Activity (IC₅₀) |

| 12n (a 6,7-dimethoxy-4-anilinoquinoline) | c-Met (HGFR) | 0.030 ± 0.008 µM |

| This table highlights the potent inhibitory activity of a compound derived from a scaffold closely related to 4-((6-methoxyquinolin-4-yl)oxy)aniline against the c-Met receptor. nih.gov |

Utilization in the Design and Preparation of Multi-Targeted Kinase Inhibitors

The structural framework of 4-((6-methoxyquinolin-4-yl)oxy)aniline is highly adaptable, making it an excellent starting point for the design of multi-targeted kinase inhibitors. oncotarget.com These inhibitors are designed to block several key signaling pathways used by cancer cells, potentially leading to greater efficacy and overcoming drug resistance. The quinoline (or the related quinazoline) ring system is a "privileged structure" in kinase inhibitor design, frequently appearing in approved drugs. soton.ac.uknih.gov By modifying the substituents on both the quinoline and aniline rings, researchers can fine-tune the inhibitor's profile to interact with the ATP-binding sites of various kinases, including FMS-like tyrosine kinase 3 (FLT3), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR), in addition to VEGFR and c-Met. oncotarget.comnih.govnih.gov For example, derivatives of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline have been synthesized and evaluated as potent FLT3 inhibitors for the potential treatment of acute myeloid leukemia. nih.govresearchgate.net

Formation of Impurities or Metabolites in Related Pharmaceutical Compounds

In pharmaceutical manufacturing, the synthesis of the final active pharmaceutical ingredient (API) involves multiple steps, and the starting materials or intermediates can sometimes carry over or be involved in side reactions, leading to the formation of impurities. The compound 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is known as a key intermediate in the synthesis of Cabozantinib. tdcommons.org It is also identified as a reference standard for a "Cabozantinib Genotoxic Impurity" and a "Cabozantinib Defluorination impurity". chemicalbook.comacanthusresearch.com This indicates that precise control of the manufacturing process is necessary to minimize the levels of this intermediate in the final drug product to ensure its purity and safety.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 6 Methoxyquinolin 4 Yl Oxy Aniline Derivatives

Elucidation of Essential Pharmacophoric Features within the Quinoline-Oxy-Aniline Scaffold

The 4-((6-Methoxyquinolin-4-yl)oxy)aniline scaffold is comprised of three key components: a quinoline (B57606) ring, an ether linkage, and an aniline (B41778) moiety. Each part contributes distinct pharmacophoric features that are essential for molecular recognition and biological activity.

The Ether Linkage : The oxygen atom connecting the quinoline and aniline rings provides a degree of rotational flexibility, allowing the two aromatic systems to adopt an optimal conformation for binding to a biological target. This linker group can occupy the space between key domains of a receptor, such as the DFG domain and the hinge region in kinases. nih.gov

The Aniline Moiety : The aniline portion of the scaffold presents a primary aromatic amine. The nitrogen atom can act as a hydrogen bond donor, a crucial interaction point for anchoring the molecule within a receptor's binding site. The phenyl ring itself can engage in further hydrophobic interactions. The amino group serves as a key attachment point for a variety of side chains and functional groups, allowing for extensive chemical modification to fine-tune the compound's pharmacological properties. cresset-group.com

Together, these features create a pharmacophore model characterized by a hydrogen bond acceptor (quinoline nitrogen), a flexible linker (ether oxygen), a hydrogen bond donor (aniline nitrogen), and two aromatic regions for hydrophobic interactions.

Impact of Substitutions on the Quinoline Ring on Biological Activity Profiles

Modifications to the quinoline ring of the 4-((6-Methoxyquinolin-4-yl)oxy)aniline scaffold have a profound impact on the biological activity of its derivatives. The nature, position, and size of substituents can modulate potency, selectivity, and pharmacokinetic properties. The parent compound features a methoxy (B1213986) group at the C-6 position.

Studies on related quinoline derivatives have shown that substitutions at the C-6 and C-7 positions are particularly important. For instance, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the presence of two methoxy groups at the C-6 and C-7 positions, as seen in 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives, was found to be favorable for potent activity. nih.govresearchgate.net

In other contexts, such as the development of antimycobacterial agents, halogen substitutions at the C-6 position have been explored. The introduction of a 6-bromo or 6-chloro group on a quinoline scaffold can significantly affect the activity, with the specific effect often depending on other substitutions within the molecule. nih.gov For example, for a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, replacing a hydrogen at C-6 with a bromo group led to good antitubercular activity, which increased with the size of an accompanying alkoxy group. nih.gov Conversely, a 6-fluoro substitution in the same series resulted in decreased activity. nih.gov This highlights the sensitive interplay between electronic and steric effects of substituents on the quinoline ring.

The following table summarizes the observed impact of various substitutions on the quinoline ring on biological activity in related scaffolds.

| Position | Substituent | Resulting Biological Activity | Target/Assay |

| C-6, C-7 | -OCH₃, -OCH₃ | Potent FLT3 inhibition | FLT3 Kinase |

| C-6 | -Br | Good antitubercular activity | M. tuberculosis |

| C-6 | -Cl | Variable antitubercular activity | M. tuberculosis |

| C-6 | -F | Decreased antitubercular activity | M. tuberculosis |

Influence of Modifications to the Aniline Moiety on Ligand-Receptor Interactions

In the context of developing FLT3 inhibitors based on the related 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline core, the aniline nitrogen was used as an attachment point for linkers connected to semicarbazide (B1199961) or 2,2,2-trifluoro-N,N'-dimethylacetamide moieties. nih.govresearchgate.net The resulting derivatives showed that compounds incorporating the semicarbazide moiety were particularly potent, suggesting that this group forms favorable interactions within the FLT3 binding site. nih.gov Molecular docking analyses indicated that these modifications could form hydrogen bonds and interact with the DFG domain of the kinase. nih.gov

Modifying the aniline group can also be a strategy to improve pharmacological properties such as solubility and bioavailability, or to reduce potential toxicities associated with the aniline group itself. cresset-group.com The ability to fine-tune these properties through chemical substitution makes the aniline moiety a critical component in the lead optimization process.

The table below illustrates how modifications to the aniline group in related structures have influenced their biological activity.

| Aniline Modification | Resulting Biological Activity | Target/Assay |

| Addition of semicarbazide linker | Potent FLT3 inhibition | FLT3 Kinase |

| Addition of 2,2,2-trifluoro-N,N'-dimethylacetamide linker | Moderate FLT3 inhibition | FLT3 Kinase |

Rational Drug Design Approaches Utilizing the 4-((6-Methoxyquinolin-4-yl)oxy)aniline Core

The 4-((6-Methoxyquinolin-4-yl)oxy)aniline scaffold serves as an excellent starting point for rational drug design. Its well-defined pharmacophoric features allow for targeted modifications aimed at optimizing interactions with a specific biological target.

One common approach is structure-based drug design, which relies on the three-dimensional structure of the target protein. For instance, molecular docking studies performed on derivatives of the closely related 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline scaffold helped to elucidate the possible binding mode with the FLT3 kinase. nih.gov Such computational models allow researchers to visualize how the quinoline ring interacts with the hinge region, how the aniline moiety positions itself within the ATP binding pocket, and where new substituents could be added to engage with specific amino acid residues or unoccupied subpockets. nih.gov

Another strategy is pharmacophore-based virtual screening. A pharmacophore model can be developed based on the essential features of the 4-((6-Methoxyquinolin-4-yl)oxy)aniline core and its known active derivatives. This model can then be used to search large chemical databases for novel compounds that possess a similar arrangement of pharmacophoric features, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. nih.gov

Furthermore, the core structure can be used in fragment-based drug design, where the quinoline-oxy-aniline scaffold is considered a large fragment that already possesses some affinity for the target. Medicinal chemists can then systematically build upon this core, adding small molecular fragments to improve binding affinity and selectivity in a stepwise manner. This approach allows for a more efficient exploration of the chemical space around the core scaffold.

In Vitro Pharmacological Characterization of 4 6 Methoxyquinolin 4 Yl Oxy Aniline Derivatives

Enzyme Inhibition Assays for Tyrosine Kinases

The mechanism of action for many quinoline-based compounds involves the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.

Derivatives structurally related to 4-((6-Methoxyquinolin-4-yl)oxy)aniline have demonstrated potent inhibitory activity against key receptor tyrosine kinases implicated in tumor angiogenesis and metastasis, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met (also known as Hepatocyte Growth Factor Receptor, HGFR).

Several studies have focused on developing dual-target inhibitors for VEGFR-2 and c-Met, as the synergistic action of these two pathways is known to promote angiogenesis and cancer progression. nih.gov For instance, a series of aminopyrimidine derivatives were evaluated for their enzymatic activities against both kinases. Most of the tested compounds showed inhibitory potency in the nanomolar range. nih.gov One notable compound exhibited IC50 values of 0.170 µM for VEGFR-2 and 0.210 µM for c-Met. nih.gov Another series of pyridine (B92270) derivatives with pyrazolone skeletons also showed dual inhibitory action. A lead compound from this series demonstrated potent inhibition against both VEGFR-2 and c-Met, with IC50 values of 0.19 µM and 0.11 µM, respectively. nih.gov Molecular docking studies suggest these compounds bind effectively to the ATP binding sites of both c-Met and VEGFR-2. nih.gov

| Derivative Class | Target Kinase | IC50 (µM) |

|---|---|---|

| Aminopyrimidine Derivative 1 | VEGFR-2 | 0.170 |

| Aminopyrimidine Derivative 1 | c-Met | 0.210 |

| Pyridine-Pyrazolone Derivative 4 | VEGFR-2 | 0.19 |

| Pyridine-Pyrazolone Derivative 4 | c-Met | 0.11 |

| Pyrimidine Derivative 2 | VEGFR-2 | 0.055 |

| Pyrimidine Derivative 2 | c-Met | 0.017 |

In Vitro Antiproliferative Activities in Cancer Cell Lines

The therapeutic potential of these derivatives is further evidenced by their ability to inhibit the growth of various cancer cell lines in vitro.

Derivatives of 4-anilinoquinoline and related structures have shown significant antiproliferative activity against human colon carcinoma cell lines. In one study, a series of novel phenoxy-N-phenylaniline derivatives were tested, with a lead compound, designated as compound 42, demonstrating excellent cytotoxicity against HT29 and HCT 15 cells, with IC50 values of 0.32 µM and 0.51 µM, respectively. nih.gov

Another study on 4-anilino-8-methoxy-2-phenylquinoline derivatives found that a specific compound, labeled as compound 11, was particularly active against the HCT-116 colon cancer cell line, with a GI50 (50% growth inhibition) value of 0.07 µM. nih.gov Furthermore, novel 4-anilino-6,7-dimethoxy quinazoline (B50416) derivatives were assessed for cytotoxicity against several cell lines, including Human colon carcinoma (HCT116). nih.gov One of the most potent compounds, RB1, demonstrated significant inhibition of tumor cell proliferation. nih.gov

| Derivative Class/Compound | Cell Line | IC50/GI50 (µM) |

|---|---|---|

| Phenoxy-N-phenylaniline (Compound 42) | HT-29 | 0.32 |

| Phenoxy-N-phenylaniline (Compound 42) | HCT 15 | 0.51 |

| 4-anilino-8-hydroxy-2-phenylquinoline (Compound 11) | HCT-116 | 0.07 |

| 4-anilinoquinolinylchalcone (Compound 4a) | MDA-MB-231 (Breast) | <2.03 |

| 4-anilinoquinolinylchalcone (Compound 4a) | Huh-7 (Liver) | <2.03 |

A crucial aspect of cancer therapeutic development is selectivity, ensuring that the compound is more toxic to cancer cells than to normal, healthy cells. A study of 4-anilinoquinolinylchalcone derivatives evaluated their antiproliferative activities against human cancer cell lines (Huh-7 and MDA-MB-231) and normal human lung cells (MRC-5). nih.gov The results showed that all the synthesized derivatives were cytotoxic to the cancer cell lines, with IC50 values under 2.03 µM, while exhibiting low cytotoxicity and being considered non-cytotoxic against the normal MRC-5 cells (IC50 > 20 µM). nih.gov The compound (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) was identified as having the highest cytotoxicity in breast cancer cells with low toxicity in normal cells. nih.gov

Cellular Pathway Modulation Studies

Beyond direct enzyme inhibition, these derivatives modulate intracellular signaling pathways to exert their anticancer effects, most notably by inducing programmed cell death, or apoptosis.

The induction of apoptosis is a key mechanism for the anticancer activity of 4-((6-Methoxyquinolin-4-yl)oxy)aniline derivatives. Studies have shown that these compounds can trigger apoptosis through various mechanisms.

For example, the 4-anilinoquinolinylchalcone derivative, compound 4a, was found to cause ATP depletion and apoptosis in MDA-MB-231 breast cancer cells. This process involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase 3/7. nih.gov Similarly, another study found that a lead phenoxy-N-phenylaniline derivative could effectively induce apoptosis in colon cancer cells. nih.gov Research on 4-anilinofuro[2,3-b]quinoline derivatives also suggests that they may cause cancer cell apoptosis by inducing mitotic arrest and mitotic catastrophe. nih.gov The induction of apoptosis by some derivatives is mediated by the intrinsic mitochondrial death pathway, a process that can overcome the therapeutic resistance often conferred by the overexpression of anti-apoptotic proteins like Bcl-2 in tumor cells. mdpi.com

Absence of Specific Research Data on the Cell Cycle Effects of 4-((6-Methoxyquinolin-4-yl)oxy)aniline Derivatives

Despite a comprehensive search of available scientific literature, specific research findings and data detailing the effects of 4-((6-Methoxyquinolin-4-yl)oxy)aniline and its direct derivatives on cell cycle progression could not be located. Therefore, the in vitro pharmacological characterization focusing on this specific molecular series cannot be provided at this time.

While the broader class of quinoline-based compounds has been the subject of extensive cancer research, leading to the identification of numerous derivatives with potent antiproliferative and cytotoxic activities, the specific effects of the 4-((6-Methoxyquinolin-4-yl)oxy)aniline scaffold on the cell cycle are not documented in the accessible scientific domain.

Investigations into various other quinoline (B57606) analogues have demonstrated that this heterocyclic system is a viable pharmacophore for the development of anticancer agents that can modulate the cell cycle. For instance, certain quinoline-chalcone hybrids and quinoline-containing combretastatin A-4 analogues have been shown to induce cell cycle arrest, typically at the G2/M or G0/G1 phases, and to trigger apoptotic pathways in cancer cells. These studies often include detailed cell cycle analysis using techniques like flow cytometry and provide IC50 values for their antiproliferative effects against a range of cancer cell lines.

However, the user's specific request for detailed research findings and a data table concerning the effects of 4-((6-Methoxyquinolin-4-yl)oxy)aniline derivatives on cell cycle progression cannot be fulfilled due to the absence of published studies on this particular series of compounds. The synthesis and biological evaluation, including cell cycle analysis, of this specific chemical entity have not been reported in the available scientific literature.

Therefore, until research focusing on the biological activities of 4-((6-Methoxyquinolin-4-yl)oxy)aniline derivatives is conducted and published, a detailed and scientifically accurate account of their effects on cell cycle progression remains unavailable.

Mechanistic Insights into the Biological Actions of 4 6 Methoxyquinolin 4 Yl Oxy Aniline Derived Compounds

Molecular Binding Mode Analysis with Target Proteins (e.g., Kinase Domains)

Derivatives of the 4-((quinolin-4-yl)oxy)aniline scaffold are predominantly designed to target the ATP-binding site of protein kinases. X-ray crystallography and molecular docking studies of analogous 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline derivatives have revealed a conserved binding mode within the kinase hinge region. nih.govnih.gov

The quinoline (B57606) (or quinazoline) core acts as a scaffold that orients the anilino group into a hydrophobic pocket within the kinase domain. nih.gov Key interactions typically involve:

Hydrogen Bonding: The nitrogen at position-1 of the quinoline ring commonly acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of a conserved hinge region residue, such as methionine. nih.gov For instance, in studies with epidermal growth factor receptor (EGFR) kinase, the N1 of the quinazoline (B50416) ring forms a hydrogen bond with the N-H of Met769. nih.gov

Hydrophobic Interactions: The anilino moiety projects into a hydrophobic pocket, with the nature and substitution of this ring influencing the potency and selectivity of the inhibitor. nih.gov

Additional Interactions: Modifications at other positions of the quinoline ring can lead to additional interactions with the kinase domain, further enhancing binding affinity and selectivity. For example, alkoxy groups, such as the 6-methoxy group, can occupy and form favorable interactions within the binding site. nih.gov

Molecular docking studies on a series of 4-anilinoquinazoline derivatives targeting EGFR have provided detailed insights into their binding interactions. These studies indicate that the compounds fit into the ATP-binding pocket, with specific substitutions on the anilino ring and the quinazoline core modulating the binding affinity. nih.govnih.gov

Table 1: Key Molecular Interactions of 4-Anilinoquinazoline/quinoline Derivatives with Kinase Domains

| Derivative Class | Target Kinase | Key Interacting Residues | Type of Interaction | Reference |

| 4-Anilinoquinazolines | CDK2 | Leu-83 | Hydrogen Bond (N1 of quinazoline with backbone NH) | nih.gov |

| 4-Anilinoquinazolines | p38 Kinase | Met-109 | Hydrogen Bond (N1 of quinazoline with backbone NH) | nih.gov |

| 4-Anilinoquinazolines | EGFR | Met-769 | Hydrogen Bond (N1 of quinazoline with backbone NH) | nih.gov |

| 4-Anilinoquinazolines | EGFR | Thr-766 | Hydrogen Bond (N3 of quinazoline with residue via water molecule) | nih.gov |

| 4-Anilinoquinazolines | EGFR | Asp-776, Cys-773 | Hydrogen Bond (substituent at 6-alkoxy site with residues) | nih.gov |

Elucidation of Downstream Signaling Pathway Interruptions

By binding to the ATP-binding site of kinases, 4-((6-Methoxyquinolin-4-yl)oxy)aniline-derived compounds act as competitive inhibitors, preventing the phosphorylation of substrate proteins. This inhibition at the apex of a signaling cascade leads to the interruption of downstream cellular processes. The specific pathways affected are dependent on the kinase being targeted.

For instance, derivatives of the related 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline have been investigated as inhibitors of c-Met and FLT3 kinases. Inhibition of these kinases would lead to the downregulation of major signaling pathways crucial for cell survival and proliferation, such as:

RAS/MAPK Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of upstream kinases like EGFR or c-Met prevents the activation of Ras, which in turn blocks the phosphorylation cascade of Raf, MEK, and ERK.

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. By inhibiting receptor tyrosine kinases, the activation of PI3K is blocked, leading to reduced production of PIP3 and subsequent deactivation of AKT and mTOR.

STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are key effectors of cytokine and growth factor signaling. Inhibition of kinases like JAKs or receptor tyrosine kinases that recruit STATs prevents their phosphorylation, dimerization, and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and inflammation.

The interruption of these pathways ultimately leads to the desired cellular effects, such as apoptosis (programmed cell death) and inhibition of angiogenesis (formation of new blood vessels) in the context of cancer therapy.

Receptor-Ligand Interaction Kinetics and Thermodynamics

The efficacy of a kinase inhibitor is not solely determined by its binding affinity (Kd) but also by its kinetic properties, such as the association rate (kon) and dissociation rate (koff), which together define the residence time of the inhibitor on its target. wikipedia.org A longer residence time can lead to a more sustained inhibitory effect in a physiological setting.

Kinetics: The association (on-rate) and dissociation (off-rate) constants determine how quickly an inhibitor binds to its target and how long it remains bound. wikipedia.org A slow off-rate, leading to a long residence time, is often a desirable characteristic for drug candidates.

Thermodynamics: The binding of an inhibitor to a kinase is driven by a combination of enthalpic (ΔH) and entropic (ΔS) changes, which together determine the Gibbs free energy of binding (ΔG). acs.org

Enthalpy-driven binding is typically associated with the formation of strong hydrogen bonds and van der Waals interactions.

Entropy-driven binding is often influenced by the release of water molecules from the binding site and changes in the conformational flexibility of the protein and the ligand. acs.org

Computational methods, such as thermodynamic integration (TI) combined with molecular dynamics (MD) simulations, can be employed to predict the binding thermodynamics of inhibitors and the effects of mutations on binding affinity. acs.orgnih.gov These studies can reveal the key energetic contributions to the binding process, guiding the rational design of more potent and selective inhibitors. acs.org

Table 2: Key Parameters in Receptor-Ligand Interaction Analysis

| Parameter | Symbol | Description | Common Measurement Technique |

| Association Rate Constant | kon | The rate at which the inhibitor binds to the target protein. | Surface Plasmon Resonance (SPR) |

| Dissociation Rate Constant | koff | The rate at which the inhibitor dissociates from the target protein. | Surface Plasmon Resonance (SPR) |

| Equilibrium Dissociation Constant | Kd | A measure of binding affinity; the concentration of inhibitor at which 50% of the target protein is bound at equilibrium. | SPR, Isothermal Titration Calorimetry (ITC) |

| Gibbs Free Energy of Binding | ΔG | The overall energy change upon binding, indicating the spontaneity of the interaction. | Isothermal Titration Calorimetry (ITC) |

| Enthalpy of Binding | ΔH | The heat change associated with the binding event, reflecting the formation and breaking of bonds. | Isothermal Titration Calorimetry (ITC) |

| Entropy of Binding | ΔS | The change in disorder of the system upon binding, often related to solvent rearrangement and conformational changes. | Isothermal Titration Calorimetry (ITC) |

Computational Chemistry and in Silico Approaches in Research on 4 6 Methoxyquinolin 4 Yl Oxy Aniline and Its Derivatives

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how derivatives of 4-((6-methoxyquinolin-4-yl)oxy)aniline interact with their biological targets at the molecular level. For instance, in studies involving similar quinazoline (B50416) and quinoline (B57606) structures, molecular docking has been extensively used to elucidate binding modes with protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.ir

These simulations can identify key amino acid residues in the active site of a target protein that form crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the ligand. nih.govd-nb.info For example, docking studies on 4-anilinoquinazoline (B1210976) derivatives, which share a similar pharmacophore, have shown that the quinazoline nitrogen atoms often form essential hydrogen bonds with residues like Met769 in the ATP-binding pocket of EGFR. nih.gov

Molecular dynamics (MD) simulations further refine the static picture provided by docking. MD simulates the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. This dynamic view helps to validate docking poses and provides a more accurate estimation of binding free energies.

| Compound Scaffold | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|---|

| 4-Anilinoquinazoline | EGFR | Met769, Thr766 | -6.39 | Hydrogen Bond |

| 4-Anilinoquinazoline | VEGFR-2 | Cys919, Asp1046 | -8.24 | Hydrogen Bond, Pi-Alkyl |

| 2-((Quinoxalin-2-yl)oxy) | EGFR | Gln767, Met769 | N/A | Hydrogen Bond, π-overlap |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized derivatives of 4-((6-methoxyquinolin-4-yl)oxy)aniline. nih.gov

The process involves calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build the predictive model. nih.govmdpi.com

These models are validated internally and externally to ensure their robustness and predictive power. A successful QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, focusing efforts on candidates with the highest predicted activity. mdpi.com

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts drug transport properties. researchgate.net |

| Physicochemical | LogP | Represents the lipophilicity of the compound. |

| Steric | Molecular Volume (V) | Describes the volume of the molecule. researchgate.net |

Prediction of Molecular Properties and Conformational Analysis

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. For derivatives of 4-((6-methoxyquinolin-4-yl)oxy)aniline, computational tools can estimate properties such as solubility, membrane permeability, and potential metabolic liabilities before synthesis.

Conformational analysis is another critical computational approach that explores the different spatial arrangements (conformations) a molecule can adopt and their relative energies. unifi.it Understanding the preferred conformation of a molecule is vital as it dictates how it will interact with its biological target. Techniques like Density Functional Theory (DFT) and molecular mechanics are employed to calculate the energies of different conformers and identify the most stable, low-energy states. mdpi.comnih.gov These calculations also provide insights into the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to its reactivity and stability. nih.gov

Virtual Screening and Lead Optimization Studies

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds.

In the context of 4-((6-methoxyquinolin-4-yl)oxy)aniline, structure-based virtual screening would involve docking thousands or millions of compounds into the active site of a relevant target (e.g., a specific kinase). The compounds are then ranked based on their predicted binding affinity, and the top-scoring "hits" are selected for further experimental testing. frontiersin.org

Once initial "hit" compounds are identified, computational chemistry plays a key role in lead optimization. In silico methods are used to suggest specific chemical modifications to the lead structure to improve its potency, selectivity, and ADMET properties. nih.gov For example, by analyzing the docking pose of a lead compound, researchers can identify opportunities to introduce new functional groups that can form additional favorable interactions with the target, thereby enhancing binding affinity and efficacy. mdpi.com This iterative cycle of computational design, chemical synthesis, and biological testing is central to modern drug discovery.

Future Perspectives and Emerging Research Avenues for 4 6 Methoxyquinolin 4 Yl Oxy Aniline

Exploration of Novel Therapeutic Targets for Quinoline-Based Compounds

While quinoline (B57606) derivatives are well-known for their roles as kinase inhibitors in anticancer therapy, researchers are actively exploring new therapeutic applications. nih.gov The versatility of the quinoline scaffold allows it to interact with a diverse range of biological targets. orientjchem.org A functional proteomics approach has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for some quinoline drugs. drugbank.com This suggests that compounds derived from the 4-((6-methoxyquinolin-4-yl)oxy)aniline scaffold could be investigated for activity against these and other novel targets.

Emerging research areas for quinoline derivatives include:

Neurodegenerative Diseases: Certain quinoline derivatives are being explored for their potential in treating neurological disorders. ontosight.ai

Infectious Diseases: The quinoline core is central to various antimalarial, antibacterial, and antifungal agents, and new derivatives are continually being developed to combat drug resistance. ontosight.airsc.org

Epigenetic Modulation: Novel quinoline compounds have been designed to act as DNA methyltransferase (DNMT) inhibitors, presenting a potential therapeutic strategy in cancer by reversing epigenetic silencing of tumor suppressor genes. mdpi.com

The exploration of these new targets could significantly expand the therapeutic relevance of agents synthesized from the 4-((6-methoxyquinolin-4-yl)oxy)aniline intermediate.

Development of Advanced Synthetic Methodologies and Green Chemistry Approaches

Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, often require harsh conditions, high temperatures, and the use of hazardous reagents. tandfonline.comtandfonline.comresearchgate.net These factors have significant economic and environmental drawbacks. nih.gov Consequently, there is a strong impetus to develop advanced, more sustainable synthetic protocols.

Green chemistry approaches are becoming increasingly prominent in the synthesis of quinoline derivatives. benthamdirect.com These methods focus on reducing waste, energy consumption, and the use of toxic substances. tandfonline.combenthamdirect.com

| Green Synthesis Technique | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Faster reaction times, higher yields, and often solvent-free conditions. benthamdirect.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance chemical reactivity. | Improved reaction rates and yields. nih.gov |

| Use of Green Solvents | Replaces hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. tandfonline.com | Reduced environmental impact and improved safety. tandfonline.com |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, and cost-effectiveness. nih.gov |

| Catalyst-Free Reactions | Designing reactions that can proceed efficiently without the need for a catalyst. | Simplifies purification and reduces waste from spent catalysts. |

Rational Design of Next-Generation Quinoline-Oxy-Aniline Scaffold-Based Agents

Rational drug design, which leverages an understanding of drug-target interactions, is pivotal in creating next-generation therapeutics. nih.gov For the quinoline-oxy-aniline scaffold, this involves computational modeling and structure-activity relationship (SAR) studies to design molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. mdpi.combenthamscience.com

SAR studies on various quinoline derivatives have provided key insights for designing more effective drugs. nih.govnih.gov For example, modifications at different positions on the quinoline ring can dramatically influence biological activity:

Position 4: The amino side chain is crucial for the antiproliferative activity of many quinoline compounds. nih.gov

Position 6 & 7: The introduction of methoxy (B1213986) or other bulky alkoxy groups can enhance activity. orientjchem.orgnih.gov For instance, SAR studies have shown that a methoxy group at position 6 can improve antibacterial properties. nih.gov

Position 3: Substituents at this position have been found to be critical for activity in certain classes of quinoline derivatives. researchgate.net

By integrating these SAR insights with computational tools, researchers can design novel agents based on the 4-((6-methoxyquinolin-4-yl)oxy)aniline scaffold that are precisely tailored to interact with their intended biological targets, such as specific kinases or other proteins involved in disease pathways. nih.govmdpi.com This approach aims to maximize therapeutic efficacy while minimizing off-target effects. mdpi.com

Applications in Chemical Biology as Research Probes

Beyond their therapeutic potential, quinoline-based compounds are valuable tools in chemical biology. nih.gov Their inherent fluorescent properties make them attractive scaffolds for developing molecular probes to study biological processes in real-time. nih.gov

Researchers are designing and synthesizing highly tunable quinoline-based fluorescent probes for applications such as live-cell imaging. nih.govnih.gov These probes can be engineered to respond to specific intracellular environments, such as pH, or to bind to specific biomolecules, allowing for the visualization and tracking of cellular dynamics. nih.govresearchgate.net

The 4-((6-methoxyquinolin-4-yl)oxy)aniline structure can serve as a foundation for such probes. By chemically modifying the scaffold, its photophysical properties can be fine-tuned for specific imaging applications. nih.gov This repurposing of therapeutic scaffolds for diagnostic and research purposes represents a growing and important field, bridging the gap between drug discovery and fundamental biological research. acs.org

Q & A

Q. Optimization Strategies :

- Temperature control : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF) to enhance solubility and reaction rates .

- Catalyst selection : Pd(PPh₃)₄ or CuI improves coupling efficiency in Ullmann or Buchwald-Hartwig reactions .

- Yield enhancement : Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically yields 60–80% purity .

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline activation | 6-Methoxyquinoline-4-ol, K₂CO₃, DMF, 80°C | 75 | |

| Amine coupling | 4-Nitroaniline, Pd(PPh₃)₄, 100°C | 65 | |

| Nitro reduction | H₂/Pd-C, EtOH, RT | 90 |

Basic: What spectroscopic techniques are most effective for characterizing 4-((6-Methoxyquinolin-4-yl)oxy)aniline?

Answer:

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). The quinoline C-4 oxygen linkage causes deshielding in adjacent carbons .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 293.3 g/mol) .

- FT-IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Advanced: How does the methoxy group at the 6-position of quinoline influence the compound’s electronic properties and reactivity?

Answer:

- Electronic effects : The methoxy group acts as an electron-donating substituent, increasing electron density on the quinoline ring. This enhances nucleophilic aromatic substitution reactivity at the 4-position .

- Computational insights : Density Functional Theory (DFT) studies show that methoxy substitution lowers the LUMO energy by ~0.5 eV, facilitating charge-transfer interactions in biological systems .

- Impact on solubility : Methoxy groups improve solubility in polar solvents (e.g., DMSO), aiding in vitro assays .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:

Discrepancies arise from structural variations in analogs or assay conditions. Methodological considerations include:

- Structure-Activity Relationship (SAR) : Modifying the aniline’s substituents (e.g., adding halogens) alters target specificity. For example, chloro-substituted analogs show enhanced anticancer activity (IC₅₀ = 2.5 µM) compared to unsubstituted derivatives (IC₅₀ = 15 µM) .

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for metabolic interference (e.g., CYP450 inhibition) .

Q. Table 2: Biological Activity Comparison

| Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-((6-MeO-Qn-4-yl)oxy)aniline | Topoisomerase II | 12.3 | |

| 4-Cl analog | EGFR kinase | 2.5 |

Advanced: How can computational modeling predict interactions between 4-((6-Methoxyquinolin-4-yl)oxy)aniline and biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., EGFR, PDB: 1M17). The quinoline moiety often occupies hydrophobic pockets, while the aniline’s NH₂ forms hydrogen bonds with Asp831 .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 metabolism .

Basic: What are the stability profiles of 4-((6-Methoxyquinolin-4-yl)oxy)aniline under varying storage conditions?

Answer:

- Light sensitivity : Degrades by ~15% over 30 days under UV light; store in amber vials at -20°C .

- Thermal stability : Stable ≤ 80°C (TGA decomposition onset at 210°C) .

- Solution stability : In DMSO, retains >90% integrity after 1 week at 4°C .

Advanced: What mechanistic insights explain the compound’s dual role as a pro-oxidant and antioxidant in cellular models?

Answer:

- Pro-oxidant activity : Generates ROS via quinone-imine formation under oxidative conditions (e.g., in cancer cells with high NOX4 expression) .

- Antioxidant effects : Scavenges hydroxyl radicals (IC₅₀ = 45 µM) through the aniline’s electron-donating NH₂ group .

- Dose dependency : Pro-oxidant effects dominate at >50 µM, while antioxidant activity is observed at <10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.